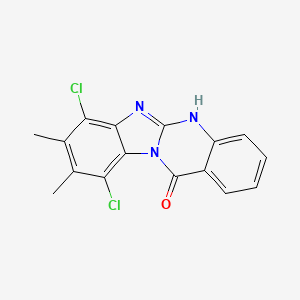

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl-

Description

This compound (CAS: 33167-83-8) belongs to the benzimidazoquinazolinone class, characterized by a fused tricyclic core with a quinazolinone backbone and a benzimidazole moiety. Key structural features include:

Properties

CAS No. |

33167-83-8 |

|---|---|

Molecular Formula |

C16H11Cl2N3O |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

7,10-dichloro-8,9-dimethyl-5H-benzimidazolo[2,1-b]quinazolin-12-one |

InChI |

InChI=1S/C16H11Cl2N3O/c1-7-8(2)12(18)14-13(11(7)17)20-16-19-10-6-4-3-5-9(10)15(22)21(14)16/h3-6H,1-2H3,(H,19,20) |

InChI Key |

PMKZHZKBICAWCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1Cl)N=C3N2C(=O)C4=CC=CC=C4N3)Cl)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives generally involves cyclization reactions between benzimidazole derivatives and anthranilic acid or its esters. Key methods include:

Reaction of 2-chlorobenzimidazole with anthranilic acid or esters: This classical approach involves nucleophilic substitution and cyclization to form the tetracyclic system. The chlorine atom on the benzimidazole ring facilitates the formation of the quinazolinone moiety through intramolecular cyclization with the anthranilic acid derivative.

Reaction of 2-aminobenzimidazole with anthranilic acid or esters in the presence of an acidic catalyst: When 2-chlorobenzimidazole derivatives are difficult to obtain, 2-aminobenzimidazole can be used instead. The acidic catalyst, often trifluoroacetic acid, promotes cyclization and ring closure to form the benzimidazoquinazolinone.

Reaction of 2-methylmercaptobenzimidazole with anthraniloyl halide hydrohalide: This method is particularly useful for synthesizing polyalkylated benzimidazo(2,1-b)quinazolinones, such as tri- or tetra-methylated derivatives. The mercapto group acts as a nucleophile, reacting with anthraniloyl halides to form the tetracyclic structure.

Multi-Component Reactions Using Deep Eutectic Solvents (DES)

Recent advances include the use of natural deep eutectic solvents (DES) as green catalysts and reaction media for the synthesis of benzimidazoquinazolinone derivatives. A notable example is the preparation of a DES composed of glucose, urea, and pregabalin in a 2:1:5 molar ratio (NGPU), which acts as a biodegradable, reusable catalyst.

One-pot three-component reaction: This involves the condensation of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), dimedone (a cyclic diketone), and 2-aminobenzimidazole under NGPU catalysis to yield benzazolo[2,1-b]quinazolinone derivatives efficiently.

Advantages of DES catalysis: The method offers mild reaction conditions, short reaction times (as low as 22 minutes), high yields (up to 100%), and catalyst recyclability without significant loss of activity. This approach avoids harsh reagents and volatile organic solvents, aligning with green chemistry principles.

Reaction Conditions and Optimization

A detailed optimization study using NGPU catalyst showed:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 2 | None | 120 | 90 | 100 |

| 2 | 4 | None | 120 | 40 | 100 |

| 3 | 8 | None | 120 | 25 | 100 |

| 4 | 12 | None | 120 | 22 | 100 |

This table illustrates that increasing catalyst loading reduces reaction time while maintaining full conversion.

By-Products and Side Reactions

During synthesis, side products such as benzimidazo(2,1-b)quinazolin-12-one derivatives can form from reactions involving 2-chlorobenzimidazole and esters of anthranilic acid or N-methyl-anthranilic acid. Temperature control is critical, as higher temperatures may favor cyclization over substitution, influencing product distribution.

Mechanistic Insights

The probable mechanism for the formation of benzimidazoquinazolinone derivatives involves:

- Nucleophilic attack of the amino group of anthranilic acid or its ester on the electrophilic carbon of 2-chlorobenzimidazole or 2-aminobenzimidazole.

- Cyclization to form the fused quinazolinone ring.

- Dehydration or elimination steps to finalize the tetracyclic structure.

In the presence of DES catalysts, hydrogen bonding and polarity effects facilitate the activation of reactants and stabilize transition states, enhancing reaction rates and selectivity.

Comparative Analysis of Catalytic Systems

| Catalyst/System | Reaction Time (min) | Yield (%) | Conditions | Reusability | Environmental Impact |

|---|---|---|---|---|---|

| NGPU (DES: glucose, urea, pregabalin) | 22–90 | 100 | Solvent-free, 120 °C | Yes | Biodegradable, green |

| DABCO(SO3H)2(HSO4)2 | ~30 | 85–95 | Organic solvents, higher temp | Limited | Moderate |

| Traditional acid catalysts | Hours | 70–85 | Harsh conditions, volatile solvents | No | Less environmentally friendly |

The NGPU system outperforms traditional catalysts in terms of efficiency, yield, and sustainability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 7,1O-dichloro-8,9-dimethyl- involves its interaction with molecular targets within biological systems. This may include:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating genetic expression or replication processes.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:

Q & A

Q. What are the standard synthetic routes for Benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of benzimidazole precursors followed by cyclization with quinazoline-forming reagents. Key steps include:

- Cyclization : Reaction of 2-chlorobenzimidazole derivatives with esters of anthranilic acid to form the quinazolinone core .

- Catalyst optimization : Using deep eutectic solvents or NGPU catalysts improves reaction efficiency (e.g., 90% yield in 2 hours vs. traditional 12-hour methods) .

- Scalability : Adjusting temperature and solvent polarity minimizes side reactions like imidazo[1,2-a]benzimidazole formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : -NMR (DMSO-d6) identifies substituents (e.g., δ 10.79 ppm for -NH in indole derivatives) .

- IR spectroscopy : Peaks at 1624 cm (C=O) and 1591 cm (C=N) confirm the quinazolinone scaffold .

- Elemental analysis : Validates purity (e.g., C 66.26%, H 4.11% for chlorinated derivatives) .

Q. How can researchers quantify this compound in complex matrices?

- HPLC-FLD : Derivatization with imidazole esters (e.g., BQEIC) enables detection at sub-ppm levels in environmental or biological samples .

- Sample preparation : Liquid-liquid extraction (LLE) or supercritical CO extraction minimizes matrix interference .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Orthogonal assays : Combine DPPH radical scavenging (IC = 1.669 mM) with cell-based assays to confirm antioxidant activity .

- Structural validation : Re-synthesize disputed compounds using standardized protocols (e.g., CsCO-mediated cyclization) to rule out impurities .

Q. How does structural modification influence biological activity?

- Chlorine vs. methyl groups : Chlorination at C7/C10 enhances electrophilicity, improving binding to cellular targets (e.g., kinases), while dimethyl groups at C8/C9 increase lipophilicity, enhancing membrane permeability .

- Indole fusion : Adding indole at C12 (e.g., 12-(1H-indol-3-yl) derivatives) confers antitumor activity via topoisomerase inhibition .

Q. What mechanistic insights explain by-product formation during synthesis?

- Temperature-dependent pathways : At >120°C, 2-chlorobenzimidazole derivatives undergo unintended cyclization to imidazo[1,2-a]benzimidazoles .

- Solvent effects : Polar aprotic solvents (DMF) favor quinazolinone formation, while non-polar solvents promote dimerization .

Q. How can computational methods guide the design of novel derivatives?

- DFT calculations : Predict regioselectivity in cyclization steps (e.g., activation energy for CsCO-mediated ring closure) .

- Molecular docking : Screen virtual libraries against targets like vitamin D receptors to prioritize immunosuppressive analogs .

Q. What catalytic systems improve reaction efficiency for large-scale synthesis?

- NGPU catalyst : Achieves 95% yield in 2 hours for triazolo-quinazolinone derivatives, reducing catalyst loading to 0.5 mol% .

- Microwave-assisted synthesis : Cuts reaction time by 70% for indolo-quinazolinones compared to conventional heating .

Methodological Considerations

Q. How to assess the compound's stability under physiological conditions?

Q. What in vitro models are suitable for evaluating immunomodulatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.